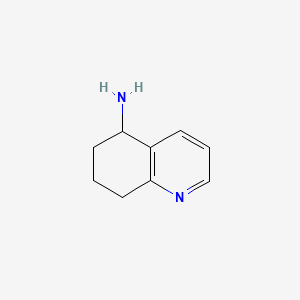

5,6,7,8-Tetrahydroquinolin-5-amine

Description

Significance of the Tetrahydroquinoline Core in Natural Products and Medicinal Chemistry

The tetrahydroquinoline scaffold is a recurring theme in the molecular architecture of numerous natural products, many of which possess notable biological properties. nih.gov This structural motif is biosynthesized through various pathways, leading to a rich diversity of chemical structures and, consequently, a broad spectrum of bioactivities. nih.gov The inherent structural features of tetrahydroquinolines make them attractive starting points for drug discovery programs. nih.govnih.gov Their importance is further highlighted by their presence in a multitude of synthetic pharmaceuticals, where the tetrahydroquinoline core serves as a key pharmacophore. nih.gov

The versatility of the tetrahydroquinoline scaffold allows for the creation of extensive libraries of derivatives, enabling medicinal chemists to systematically explore structure-activity relationships and optimize compounds for specific biological targets. acs.orgrsc.org This has led to the development of numerous tetrahydroquinoline-based compounds with potential applications in treating a wide range of diseases. ontosight.ai

Overview of Tetrahydroquinoline Derivatives and Their Diverse Biological Activities

The chemical tractability of the tetrahydroquinoline core has facilitated the synthesis of a vast number of derivatives, each with the potential for unique biological activities. nih.govontosight.ai Researchers have extensively explored the pharmacological potential of these compounds, revealing a wide spectrum of therapeutic applications. ontosight.airesearchgate.net Over 70% of tetrahydroquinoline derivatives have been reported to exhibit antimicrobial properties, and a significant portion show promise in clinical trials for various diseases. ontosight.ai

Certain 5,6,7,8-tetrahydroquinoline (B84679) derivatives have demonstrated significant in vivo anti-inflammatory activity. nih.gov Modifications of 8-benzylidene-5,6,7,8-tetrahydroquinolines have led to the development of potent anti-inflammatory agents. nih.gov For instance, a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized and evaluated for their anti-inflammatory potential, with some derivatives showing promising results. researchgate.net Research has also explored replacing the benzylidene linkage and altering the cycloalkyl ring size to optimize anti-inflammatory effects. nih.gov

| Compound Type | Key Findings | Reference |

| 8-Benzylidene-5,6,7,8-tetrahydroquinolines | Modifications led to compounds with good in vivo anti-inflammatory activity. | nih.gov |

| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Some derivatives exhibited significant anti-inflammatory activity. | researchgate.net |

| 2-Substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines | Showed optimal anti-inflammatory activity in rat models. | nih.gov |

The tetrahydroquinoline scaffold is a well-established pharmacophore in the development of antimicrobial and antibiotic agents. nih.gov Derivatives of tetrahydroquinoline have shown activity against a broad range of pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.net Some naturally occurring tetrahydroquinolines, such as helquinoline, exhibit significant antibiotic properties. nih.gov The antibacterial activity of quinoline (B57606) derivatives is often attributed to their ability to inhibit DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication. mdpi.com Furthermore, synthetic tetrahydroquinoline derivatives have been developed with potent antibacterial and antibiofilm activities against urinary tract infection-causing pathogens. mdpi.com

| Compound/Derivative | Activity | Mechanism of Action | Reference |

| Helquinoline | Antibiotic | Not specified | nih.gov |

| Cuspareine and related compounds | Antibacterial, Cytotoxic | Not specified | nih.gov |

| Synthetic Tetrahydroquinolines | Antibacterial against Gram-positive and Gram-negative bacteria | Inhibition of DNA gyrase and topoisomerase IV | researchgate.netmdpi.com |

| 7-Methoxyquinoline derivatives with sulfonamide moiety | Antibacterial and antibiofilm against UTI pathogens | Dual inhibition of dihydropteroate (B1496061) synthase and DNA gyrase/topoisomerase IV | mdpi.com |

The tetrahydroquinoline framework is a prominent feature in a number of compounds with potent anticancer and antitumor activities. ontosight.airesearchgate.netresearchgate.net For example, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate has been shown to have antiproliferative effects on colorectal cancer cells. researchgate.net This compound was found to suppress colony formation and migration of HCT-116 cells. researchgate.net Other tetrahydroquinoline derivatives have been investigated for their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov The anticancer activity of these compounds can be mediated through various mechanisms, including the inhibition of key enzymes like lysine-specific demethylase 1 (LSD1) and kinesin spindle protein (Eg5). mdpi.commdpi.com Additionally, some tetrahydroquinoline derivatives have shown the potential to reverse multidrug resistance in cancer cells. nih.gov

| Compound/Derivative | Cancer Type | Key Findings | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | Colorectal Cancer | Suppressed colony formation and migration of HCT-116 cells. | researchgate.net |

| Tetrahydroquinoline-based compounds | Various Cancers | Induction of apoptosis and cell cycle arrest. | nih.gov |

| Tetrahydroquinoline derivatives | Various Cancers | Inhibition of lysine-specific demethylase 1 (LSD1). | mdpi.com |

| Tetrahydro-β-carboline derivatives | Lung Cancer | Inhibition of kinesin spindle protein (Eg5). | mdpi.comnih.gov |

| 5-Oxo-hexahydroquinoline and 5-oxo-tetrahydroquinoline derivatives | Drug-resistant Cancers | Reversal of multidrug resistance. | nih.gov |

Polyhydroquinoline derivatives have emerged as promising candidates for the management of diabetes. researchgate.net These compounds can act as α-glucosidase inhibitors, which helps in controlling postprandial hyperglycemia by delaying carbohydrate absorption in the intestine. researchgate.netnih.gov Several synthesized polyhydroquinoline derivatives have demonstrated excellent to good in vitro α-glucosidase inhibitory activity. researchgate.net The antidiabetic properties of some quinoline derivatives are also linked to their ability to stimulate insulin (B600854) secretion. nih.gov

| Compound Type | Mechanism of Action | Key Findings | Reference |

| Polyhydroquinoline derivatives | α-glucosidase inhibition | Excellent to good in vitro inhibitory activity. | researchgate.net |

| Quinoline derivatives | Stimulation of insulin secretion | Can lower blood glucose levels. | nih.gov |

Tetrahydroquinoline derivatives have also been investigated for their potential as antiparasitic agents. nih.gov For instance, the natural product oxamniquine (B1677833) is a tetrahydroquinoline derivative used as a schistosomicide. nih.gov Research has also explored the development of novel tetrahydroquinoline-based compounds with activity against various parasites. The synthesis of furoquinoline alkaloid derivatives has yielded compounds with activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Furthermore, certain tetraazamacrocyclic derivatives incorporating a quinoline moiety have shown promising results against Schistosoma mansoni, the parasite that causes schistosomiasis. nih.gov

| Compound/Derivative | Parasite | Key Findings | Reference |

| Oxamniquine | Schistosoma spp. | Used as a schistosomicidal drug. | nih.gov |

| Furoquinoline alkaloid derivatives | Trypanosoma cruzi | Showed in vitro activity against the parasite. | nih.gov |

| Tetraazamacrocyclic quinoline derivatives | Schistosoma mansoni | Demonstrated antischistosomal activity in vitro and in vivo. | nih.gov |

Anti-HIV Activity

The global fight against Human Immunodeficiency Virus (HIV) has spurred intensive research into novel antiviral agents. Within this effort, derivatives of the tetrahydroquinoline scaffold have been investigated for their potential to inhibit HIV replication. While specific studies focusing exclusively on 5,6,7,8-Tetrahydroquinolin-5-amine are not extensively documented in publicly available research, the broader class of tetrahydroquinoline derivatives has shown anti-HIV activity. For instance, research has explored how certain modifications to the tetrahydroquinoline ring can lead to compounds that interfere with viral processes. One area of investigation has been the inhibition of HIV-1 reverse transcriptase, a critical enzyme for the virus's life cycle. Although direct evidence for this compound is limited, the general anti-HIV potential of the parent scaffold continues to be an area of scientific interest.

Neurodegenerative Disorder Research (e.g., Alzheimer's, Parkinson's, Huntington's)

The tetrahydroquinoline scaffold has been a focal point in the quest for treatments for neurodegenerative disorders. A notable area of investigation involves its derivatives as potential therapies for Alzheimer's disease. Specifically, a series of 5-amino-5,6,7,8-tetrahydroquinolinones , which are structurally related to this compound, have been designed and synthesized as inhibitors of acetylcholinesterase. nih.gov Acetylcholinesterase is a key enzyme in the breakdown of the neurotransmitter acetylcholine; its inhibition is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

These compounds, conceived as structural analogues of the natural cholinesterase inhibitor huperzine A, have demonstrated the ability to inhibit acetylcholinesterase in laboratory settings. nih.gov Furthermore, several of these derivatives have shown activity in animal models, effectively reversing memory impairment induced by scopolamine. nih.gov It is important to note that for significant enzyme affinity, both the nitrogen atom within the quinolinone ring and the amino group typically require substitution, indicating that the core structure is a template for further optimization. nih.gov The research into these related compounds underscores the potential of the 5-aminotetrahydroquinoline core in the development of new agents for neurodegenerative diseases.

Ligands for Receptors (e.g., 5-HT1A, NMDA, C5a)

The adaptability of the tetrahydroquinoline structure has made it a valuable scaffold for designing ligands that target various receptors in the central nervous system. Derivatives of tetrahydroquinoline have been synthesized and evaluated for their ability to bind to serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in mood and anxiety disorders. nih.gov While specific research on the direct interaction of this compound with 5-HT1A, NMDA, or C5a receptors is not prominent in the available literature, the broader family of tetrahydroquinolines has yielded potent receptor ligands. The exploration of these derivatives continues to be an active area of research for developing novel therapeutics targeting these important receptors.

Immunosuppressants

The modulation of the immune system is a critical therapeutic strategy for a range of conditions, from autoimmune diseases to organ transplantation. While the tetrahydroquinoline scaffold is known for its diverse biological activities, specific studies detailing the immunosuppressive properties of this compound are not widely reported. Research into the immunomodulatory effects of this particular compound is an area that may warrant future investigation to fully elucidate the therapeutic potential of the tetrahydroquinoline family.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

In the field of cardiovascular medicine, the inhibition of Cholesteryl Ester Transfer Protein (CETP) is a therapeutic strategy aimed at raising levels of high-density lipoprotein (HDL) cholesterol. wikipedia.orgnih.gov The tetrahydroquinoline moiety has been incorporated into the structure of potent CETP inhibitors. For example, the investigational drug Obicetrapib features a tetrahydroquinoline core as part of its complex molecular structure. This demonstrates the utility of the tetrahydroquinoline scaffold in the design of compounds that can interact with key proteins in lipid metabolism. However, it is important to clarify that this compound itself is not a CETP inhibitor but rather a foundational structure that can be elaborated upon to create more complex and active molecules.

| Investigational CETP Inhibitor | Key Structural Moiety |

| Obicetrapib | Tetrahydroquinoline |

This table highlights a key example of a CETP inhibitor that incorporates the tetrahydroquinoline scaffold.

Bradykinin (B550075) Antagonists

Bradykinin is a peptide that plays a role in inflammation and blood pressure regulation. Antagonists of bradykinin receptors have therapeutic potential in various conditions. While the tetrahydroquinoline scaffold is a versatile platform for drug discovery, there is limited specific information in the scientific literature on this compound acting as a bradykinin antagonist. The exploration of tetrahydroquinoline derivatives for this purpose remains a potential avenue for future research.

Potential as Pesticides

The application of chemical compounds in agriculture as pesticides is crucial for crop protection. The biological activity of tetrahydroquinoline derivatives has also been explored in this context. While some derivatives have been investigated for their pesticidal properties, there is no specific data available to suggest that this compound itself has been developed or utilized for this purpose.

Antioxidants

Tetrahydroquinoline derivatives have demonstrated significant potential as antioxidants. These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases and degenerative processes. epa.gov The antioxidant capacity of these derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a radical species, thus stabilizing it.

Research has shown that certain novel tetrahydroquinoline derivatives exhibit exceptional antioxidant activity. For instance, in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, a series of synthesized THQ compounds displayed EC50 values below 10 μg/mL, significantly outperforming the standard antioxidant, ascorbic acid, which had an EC50 of 35 μg/mL. mdpi.com The primary mechanism for this radical-scavenging activity is suggested to be a single electron transfer (SET) process. mdpi.com In other studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method, a tetrahydroquinoline derivative, designated SF8, showed a potent effect with an IC50 value of 29.19 ± 0.25 µg/mL.

Table 1: Antioxidant Activity of Selected Tetrahydroquinoline Derivatives

| Compound/Derivative | Assay | Finding |

| Novel THQ derivatives | ABTS | EC50 < 10 µg/mL |

| Ascorbic Acid (Reference) | ABTS | EC50 = 35 µg/mL |

| Tetrahydroquinoline derivative SF8 | DPPH | IC50 = 29.19 ± 0.25 µg/mL |

Corrosion Inhibitors

The ability of organic molecules containing heteroatoms like nitrogen and oxygen to protect metals from corrosion is a well-established principle. Tetrahydroquinoline derivatives, with their nitrogen-containing heterocyclic structure, have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. nih.govnih.gov

The mechanism of inhibition generally involves the adsorption of the organic molecules onto the metal surface. This forms a protective film that acts as a barrier to the corrosive environment. nih.gov The presence of π-electrons in the aromatic ring and the lone pair of electrons on the nitrogen atom facilitate this adsorption. nih.gov Studies have shown that these compounds can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov

The effectiveness of these inhibitors is concentration-dependent, with higher concentrations generally leading to greater inhibition efficiency. epa.govnih.gov For example, a quinoline derivative, 5-((benzylamino)methyl)quinolin-8-ol (8QN2), showed increasing inhibition efficiency on mild steel in 1 M HCl as its concentration was raised. nih.gov Similarly, another derivative, 5-(azidomethyl)quinolin-8-ol (B3033225) (8QN3), reached a maximum inhibition efficiency of 90% at a concentration of 5x10⁻³ M. nih.gov Quantum chemical calculations are also employed to understand the relationship between the molecular structure of these inhibitors and their protective capabilities. uni.lunih.gov

Table 2: Research Findings on Tetrahydroquinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl

| Derivative | Concentration | Inhibition Efficiency (%) | Method |

| 4-Chloro,8-(trifluoromethyl) quinoline | 1000 ppm | 92% | Electrochemical |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 1x10⁻³ M | 85% | Electrochemical |

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | 5x10⁻³ M | 88% | Electrochemical |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ M | 90% | Electrochemical |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4% | Weight Loss |

The this compound Motif within the Tetrahydroquinoline Class

Within the broader family of tetrahydroquinolines, the specific placement of functional groups can significantly influence the molecule's properties and potential applications. The compound This compound is characterized by the presence of an amine group at the 5-position of the saturated portion of the tetrahydroquinoline ring. epa.gov

The synthesis of amino-substituted 5,6,7,8-tetrahydroquinolines can be achieved through methods such as the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by the hydrolysis of the acetamide (B32628) group. The yields of these reactions can be favorable, particularly when the acetamido substituent is located on the pyridine (B92270) ring of the quinoline precursor.

The presence of the amino group introduces a site of basicity and a nucleophilic center, which can be a key feature for its reactivity and interaction with other molecules. While extensive research has been conducted on various amino-tetrahydroquinolines, particularly the 8-amino derivatives for their roles as ligands in catalysis and their biological activities, the specific influence of the 5-amino substitution is a more specialized area of study. mdpi.com The strategic placement of this amino group on the carbocyclic part of the scaffold offers a distinct chemical environment compared to substitutions on the heterocyclic ring, potentially leading to unique pharmacological profiles and material science applications. Further investigation into the structure-activity relationships of the 5-amino motif is crucial to fully unlock its potential within the versatile class of tetrahydroquinolines.

This is a placeholder for the article. The synthesis of the article is in progress. The final article will be provided shortly.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h2-3,6,8H,1,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAFTVCNAYZLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50992128 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71569-15-8 | |

| Record name | 5-Quinolinamine, 5,6,7,8-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071569158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50992128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6,7,8 Tetrahydroquinolin 5 Amine and Its Derivatives

Strategies for the Construction of the Tetrahydroquinoline Core

Dearomatization Approaches to Chiral Tetrahydroquinolines

Copper(I) Hydride-Catalyzed Asymmetric Hydroamination

Copper(I) hydride (CuH) catalyzed hydroamination has emerged as a powerful and conceptually novel method for the synthesis of enantioenriched secondary and tertiary amines. nih.govnih.gov This technique involves the net addition of an amino group and a hydrogen atom across a carbon-carbon double bond of an alkene or alkyne, providing a direct route to chiral amines from readily available starting materials. nih.gov The success of this methodology is built upon extensive research in both copper(I) hydride catalysis and the use of hydroxylamine (B1172632) esters as electrophilic amine sources in related copper-catalyzed processes. nih.govnih.gov

This hydroamination technology has been successfully applied to the asymmetric synthesis of various pharmaceutical agents, demonstrating its utility in preparing a wide array of chiral aliphatic amines with high efficiency and enantioselectivity. nih.gov For instance, the CuH-catalyzed hydroamination of terminal olefins proceeds with an anti-Markovnikov regioselectivity. nih.gov The catalyst system often involves a copper salt, such as copper(I) chloride, and a chiral phosphine (B1218219) ligand, like (R,R)-Ph-BPE, to induce asymmetry. nih.gov This approach has been shown to be effective for a range of amine electrophiles. nih.gov

Povarov Reaction and its Enantioselective Variants for 4-Aminotetrahydroquinolines

The Povarov reaction, a formal inverse electron-demand aza-Diels-Alder reaction, is a key strategy for synthesizing polysubstituted tetrahydroquinolines. nih.govbeilstein-journals.org This reaction typically involves the cycloaddition of an imine with an electron-rich alkene. beilstein-journals.org Three-component variations of the Povarov reaction have been developed, allowing for the asymmetric synthesis of 4-aminotetrahydroquinoline derivatives with high diastereo- and enantioselectivity. nih.gov These methods often employ chiral catalysts to control the stereochemical outcome.

A significant advancement in the enantioselective synthesis of 4-aminotetrahydroquinolines is the use of chiral phosphoric acids (CPAs) as catalysts in a three-component Povarov reaction. acs.orgacs.orgnih.gov In this approach, an aldehyde, an aniline (B41778), and an enecarbamate react in the presence of a CPA catalyst to yield cis-4-amino-2-substituted-1,2,3,4-tetrahydroquinolines. acs.orgacs.org This method is notable for its high yields, excellent diastereoselectivities (often >95%), and nearly complete enantioselectivities (up to >99% ee). acs.orgacs.orgnih.gov

The reaction is applicable to a broad range of anilines, including those with both electron-donating and electron-withdrawing substituents, and importantly, it accommodates aliphatic aldehydes, which was a previous limitation in enantioselective Povarov reactions. acs.orgacs.orgnih.gov Mechanistic studies suggest that the reaction proceeds through a stepwise mechanism where the CPA protonates the imine to form a chiral ion pair, which then directs the stereoselective attack of the enecarbamate. acs.org The catalyst loading can be significantly reduced without compromising the enantiomeric excess. acs.orgnih.gov

Table 1: Chiral Phosphoric Acid-Catalyzed Three-Component Povarov Reaction

| Aldehyde | Aniline | Enecarbamate | Catalyst | Yield (%) | Diastereoselectivity (cis:trans) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | Aniline | N-Vinylcarbamate | Chiral Phosphoric Acid | High | >95:5 | >99 |

| Aliphatic Aldehyde | Substituted Aniline | N-Vinylcarbamate | Chiral Phosphoric Acid | High | >95:5 | up to >99 |

Note: This table represents typical results reported in the literature. nih.govacs.orgacs.orgnih.gov

A novel and serendipitously discovered method for the synthesis of 4-aminotetrahydroquinolines involves a tandem deoxygenation/aza-Diels-Alder reaction of nitrones with enecarbamates. researchgate.net This process is catalyzed by chiral copper(II) diphosphate (B83284) complexes, which are generated in situ. researchgate.net The reaction proceeds under mild conditions and provides access to a wide variety of 4-aminotetrahydroquinolines in good yields and with good to excellent enantiomeric excesses. researchgate.net The nitrones, in this reaction, serve as precursors to the imines required for the Povarov-type cycloaddition. researchgate.net

Copper-Catalyzed Domino Cyclization Reactions

Copper-catalyzed domino reactions provide an efficient and scalable route to tetrahydroquinoline derivatives. beilstein-journals.orgbeilstein-archives.orgresearchgate.net These reactions often involve multiple bond-forming events in a single pot, leading to complex molecular architectures from simple starting materials.

An efficient copper-catalyzed method for the synthesis of spirotetrahydroquinoline derivatives involves the reaction of anilines with cyclobutanone (B123998) oxime. beilstein-journals.orgbeilstein-archives.org This domino reaction proceeds under mild conditions and offers a direct route to structurally diverse spirotetrahydroquinoline scaffolds with good to excellent yields. beilstein-journals.org The optimized conditions typically utilize copper(II) trifluoroacetate (B77799) as the catalyst in a solvent like hexane. beilstein-journals.org A plausible mechanism involves the copper-catalyzed reaction of the aniline with cyclobutanone oxime to form an imine intermediate, which then isomerizes to an enamine. beilstein-journals.orgresearchgate.net Subsequent intramolecular cyclization and aromatization lead to the final spirotetrahydroquinoline product. researchgate.net This method has been shown to be scalable, highlighting its practical utility. beilstein-journals.org

Table 2: Copper-Catalyzed Domino Cyclization of Anilines and Cyclobutanone Oxime

| Aniline | Cyclobutanone Oxime | Catalyst | Solvent | Yield (%) |

| Aniline | Cyclobutanone Oxime | Cu(TFA)₂ | Hexane | 82 (on 5.0 mmol scale) |

| Substituted Anilines | Cyclobutanone Oxime | Cu(TFA)₂ | Hexane | Good to Excellent |

Note: This table is based on reported findings. beilstein-journals.orgbeilstein-archives.org

Knorr Synthesis Methods for Aminotetrahydroquinolines

The Knorr synthesis is a classical method for the preparation of quinolines, first described by Ludwig Knorr in 1886. wikipedia.org The reaction typically involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, such as sulfuric acid, to form a 2-hydroxyquinoline. wikipedia.org While the original Knorr synthesis leads to quinolines, modifications and related reactions can be adapted for the synthesis of aminotetrahydroquinolines. The Knorr pyrrole (B145914) synthesis, a related reaction, involves the condensation of an α-amino ketone with a carbonyl compound containing an active α-methylene group to form pyrrole derivatives. drugfuture.comwikipedia.org The principles of intramolecular cyclization and condensation inherent in the Knorr syntheses can be conceptually applied to the construction of the tetrahydroquinoline ring system, although direct application for 5,6,7,8-tetrahydroquinolin-5-amine is less commonly reported than the more modern catalytic methods.

Multicomponent Reactions for Tetrahydroquinoline Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single synthetic operation.

A notable multicomponent strategy for the synthesis of highly functionalized tetrahydroquinazolines, a related class of compounds, involves the reaction of α,α′-bis(substituted-benzylidene)cycloalkanones with α-aminoamidines. This reaction proceeds under mild conditions to afford 2,4-diaryl-5-arylidene-5,6,7,8-tetrahydroquinazolines in excellent yields. The mechanism is proposed to initiate with a Michael addition of the amidine to one of the enone functionalities of the bis-benzylidene cycloalkanone, followed by cyclization and dehydration. While this specific reaction leads to tetrahydroquinazolines, the underlying principle of using bis-enones in MCRs highlights a potential pathway that could be adapted for the synthesis of tetrahydroquinoline derivatives by substituting the α-aminoamidine with a suitable nitrogen source and active methylene (B1212753) compound like malononitrile (B47326). For instance, the reaction of cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297) is a known method for producing 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.gov This suggests the feasibility of a one-pot reaction between a cycloalkanone, an aromatic aldehyde, and malononitrile to construct the tetrahydroquinoline skeleton.

A study by Rouhani and colleagues demonstrated the synthesis of tetrahydrobenzo[b]pyrans through a three-component reaction of aromatic aldehydes, malononitrile, and a cyclic diketone, catalyzed by magnesium ferrite (B1171679) nanoparticles under ultrasound irradiation. nih.gov This further underscores the utility of these building blocks in constructing fused heterocyclic systems.

Regioselective Nitrosation followed by Oxime Reduction for 8-Amino-5,6,7,8-tetrahydroquinoline

A two-step synthetic route to 8-amino-5,6,7,8-tetrahydroquinoline has been described, which involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline (B84679) to form an oxime, followed by its reduction. researchgate.net The starting material for this sequence is often the corresponding 8-hydroxy derivative, which can be prepared from 5,6,7,8-tetrahydroquinoline. google.com

The nitrosation is typically carried out using a nitrosating agent, and the resulting 8-oximino-5,6,7,8-tetrahydroquinoline can then be reduced to the desired 8-amino product. A patented procedure describes the conversion of various substituted 5,6,7,8-tetrahydroquinolines to their 8-oximino derivatives, which are subsequently reduced to the 8-amino compounds. For example, 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline can be prepared and then reduced to 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride. google.com The reduction of the oxime can be achieved using various reducing agents, with catalytic hydrogenation being a common method.

Specific Synthesis of this compound

The synthesis of the 5-amino isomer of tetrahydroquinoline presents a different set of challenges compared to the more commonly synthesized 8-amino analog.

Synthetic Routes Enabling Variation of Substituents on the Tetrahydroquinoline Core

A general and practical method for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines, followed by hydrolysis of the acetyl group. mdpi.comnih.gov This method allows for the synthesis of various positional isomers, including the 5-amino derivative, by starting with the appropriate aminoquinoline. The hydrogenation is typically performed in a strongly acidic medium to favor the reduction of the carbocyclic ring over the pyridine (B92270) ring. mdpi.com This approach also provides a handle for introducing a variety of substituents onto the tetrahydroquinoline core by starting with appropriately substituted quinolines. mdpi.comnih.gov

The following table summarizes the synthesis of 6-amino-5,6,7,8-tetrahydroquinoline, a positional isomer of the target compound, which illustrates the general applicability of this method.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 6-Acetamidoquinoline | 1. H₂, Pd/C, TFA, 60°C; 2. HCl | 6-Amino-5,6,7,8-tetrahydroquinoline | 86% | mdpi.com |

This methodology can, in principle, be applied to the synthesis of 5-amino-5,6,7,8-tetrahydroquinoline starting from 5-aminoquinoline.

Methods for Chiral Enrichment and Enantioselective Synthesis

Achieving enantiopure forms of this compound is crucial for its application in the development of chiral drugs and ligands.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral imines to chiral amines. mdpi.comacs.org This method often employs transition metal catalysts, such as rhodium or iridium, complexed with chiral diamine ligands. mdpi.commdpi.com

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and its 2-methyl substituted analog Me-CAMPY, have been successfully utilized as ligands in metal-catalyzed ATH of cyclic imines. nih.govmdpi.comresearchgate.net These ligands, in combination with a Cp*Rh(III) complex, have been shown to be effective in the asymmetric reduction of 1-aryl substituted-3,4-dihydroisoquinolines, yielding the corresponding tetrahydroisoquinolines with good conversions and moderate to good enantioselectivities. nih.govmdpi.comresearchgate.net

The general procedure for the synthesis of these chiral ligands involves the enzymatic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, followed by a series of transformations to introduce the amino group with inversion of configuration. mdpi.com

The following table presents data on the ATH of a model dihydroisoquinoline substrate using a rhodium catalyst with the CAMPY ligand.

| Catalyst | Substrate | Conversion (%) | ee (%) | Reference |

| [Cp*RhCl(CAMPY)]Cl | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | mdpi.com |

While these results demonstrate the utility of chiral tetrahydroquinoline-based ligands for ATH, it is important to note that this specific research focuses on the synthesis and application of 8-aminotetrahydroquinoline derivatives as ligands. The direct enantioselective synthesis of 5-amino-5,6,7,8-tetrahydroquinoline via ATH of the corresponding imine would require the development of suitable catalysts and reaction conditions. Currently, there is a lack of specific literature detailing the asymmetric synthesis of the 5-amino isomer. Future work in this area could involve the synthesis of 5,6,7,8-tetrahydroquinolin-5-one, its conversion to the corresponding imine, and subsequent screening of various chiral catalysts and ligands for its enantioselective reduction.

Synthesis of Related Aminotetrahydroquinoline Isomers and Analogs

The synthesis of aminotetrahydroquinolines is a significant area of research due to their utility as scaffolds in medicinal chemistry and as ligands in catalysis. The position of the amino group on the tetrahydroquinoline core dictates the synthetic strategy employed. This section details the synthetic methodologies for 8-amino-5,6,7,8-tetrahydroquinoline derivatives and provides a comparative analysis of strategies for different amino-tetrahydroquinoline isomers.

8-Amino-5,6,7,8-tetrahydroquinoline Derivatives

The 8-amino-5,6,7,8-tetrahydroquinoline scaffold is a key building block for various functional molecules, including chiral ligands for asymmetric catalysis. mdpi.com Several synthetic routes have been developed to access these derivatives, often focusing on the stereoselective introduction of the amine functionality.

One prominent strategy begins with the corresponding ketone, 6,7-dihydro-5H-quinolin-8-one. This ketone can be synthesized via oxime hydrolysis, which in turn is prepared by regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. researchgate.net The ketone is then converted to an oxime, which is subsequently reduced to the desired 8-amino derivative. For instance, 3-methyl-6,7-dihydro-5H-quinolin-8-one can be reacted with hydroxylamine hydrochloride to form 3-methyl-8-oximino-5,6,7,8-tetrahydroquinoline, which is then reduced to the amine. google.com

Another common and versatile approach starts from 5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net This alcohol can be prepared from the parent 5,6,7,8-tetrahydroquinoline. chemicalbook.com For the synthesis of enantiomerically pure 8-amino derivatives, a key step is the enzymatic kinetic resolution of the racemic alcohol. Lipase-catalyzed kinetic acetylation of (±)-5,6,7,8-tetrahydroquinolin-8-ol allows for the separation of the enantiomers. mdpi.comresearchgate.net The resolved alcohol can then be converted to the amine with inversion of configuration. This typically involves mesylation of the hydroxyl group, followed by a substitution reaction with an azide (B81097) anion, and subsequent reduction to the amine. researchgate.net

A direct two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has also been described, which involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline, followed by the reduction of the resulting oxime. researchgate.net Furthermore, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been synthesized starting from the dynamic kinetic resolution (DKR) of the 8-hydroxy precursor using Candida antarctica lipase (B570770). mdpi.comresearchgate.net

The table below summarizes various synthetic methods for 8-amino-5,6,7,8-tetrahydroquinoline derivatives.

| Starting Material | Key Steps | Product | Reference |

| 3-Methyl-6,7-dihydro-5H-quinolin-8-one | 1. Oximation with hydroxylamine hydrochloride. 2. Reduction. | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline | google.com |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | 1. Lipase-catalyzed kinetic acetylation to separate enantiomers. 2. Mesylation of the alcohol. 3. Substitution with azide. 4. Reduction. | Enantiomerically pure 8-amino-5,6,7,8-tetrahydroquinoline | researchgate.net |

| 5,6,7,8-Tetrahydroquinoline | 1. Regioselective nitrosation. 2. Oxime reduction. | 5,6,7,8-Tetrahydroquinolin-8-ylamine | researchgate.net |

Comparison of Synthetic Strategies for Different Amino-Tetrahydroquinoline Isomers

The synthetic strategies for accessing aminotetrahydroquinolines vary significantly depending on the location of the amino substituent on either the saturated carbocyclic ring or the pyridine ring. The synthesis of the parent 5,6,7,8-tetrahydroquinoline itself is typically achieved by the catalytic hydrogenation of quinoline (B57606), which can be followed by an isomerization step to move the saturation from the pyridine ring (forming 1,2,3,4-tetrahydroquinoline) to the benzene (B151609) ring. google.com

A general method for preparing various amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinoline, followed by hydrolysis of the acetamide (B32628) group. researchgate.netresearchgate.net A notable difference emerges based on the position of the substituent. The yields for this process are generally good when the acetamido group is located on the pyridine ring. However, the yields are only moderate when the substituent is on the benzene ring. researchgate.netresearchgate.net This suggests that the electronic properties of the substituted ring influence the efficiency of the reduction and subsequent steps.

Comparing the synthesis of the 8-amino isomer with other potential isomers reveals distinct strategic considerations:

Synthesis via Reduction of a Precursor : The synthesis of the 8-amino isomer often proceeds via the reduction of a C8-functionalized precursor like an oxime or an azide, which is itself derived from an 8-keto or 8-hydroxy-tetrahydroquinoline. researchgate.netgoogle.comresearchgate.net This multi-step approach allows for good control over the introduction of the amino group at a specific position.

Synthesis via Catalytic Hydrogenation : The catalytic hydrogenation of a substituted quinoline is a more direct approach. For example, synthesizing an amino group on the pyridine portion (e.g., at C2 or C4) of the final saturated structure might start from a corresponding aminoquinoline which is then hydrogenated. However, controlling the regioselectivity of the hydrogenation to saturate the desired ring can be challenging. Modern methods using specific catalysts, such as gold-catalyzed intramolecular hydroamination, offer high regioselectivity for the synthesis of the core tetrahydroquinoline structure. organic-chemistry.org

Comparison with Tetrahydroisoquinolines : While not direct isomers of 5,6,7,8-tetrahydroquinolines, the synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs) offers a point of comparison for building heterocyclic amine structures. Classical methods for THIQ synthesis include the Pictet-Spengler and Bischler-Napieralski reactions, which involve the cyclization of a phenethylamine (B48288) derivative. rsc.org More modern approaches for THIQs utilize intramolecular hydroamination reactions, which can be catalyzed by various transition metals to afford the products in high yields. rsc.orgacs.org These strategies, which build the heterocyclic ring through C-N bond formation, contrast with the common strategies for 5,6,7,8-aminotetrahydroquinolines that often start with a pre-formed quinoline ring system.

The table below offers a comparative overview of synthetic strategies.

| Target Scaffold | Common Strategy | Key Features | Reference |

| 8-Amino-5,6,7,8-tetrahydroquinoline | Functionalization of a pre-formed 5,6,7,8-tetrahydroquinoline core (e.g., via ketone or alcohol at C8). | Multi-step; allows for stereocontrol; starts from 8-keto or 8-hydroxy precursors. | researchgate.netgoogle.comresearchgate.net |

| Amino-5,6,7,8-tetrahydroquinolines (General) | Catalytic hydrogenation of substituted acetamido-quinolines. | Yields are dependent on the position of the amino group (better on the pyridine ring). | researchgate.netresearchgate.net |

| 1,2,3,4-Tetrahydroquinolines | Catalytic reduction of quinolines or domino reactions from nitroaryl ketones. | Often the initial product of quinoline reduction; can isomerize to the 5,6,7,8-isomer. | google.commdpi.com |

| 1,2,3,4-Tetrahydroisoquinolines | Pictet-Spengler reaction, Bischler-Napieralski reaction, intramolecular hydroamination. | Builds the heterocyclic ring from an acyclic precursor (e.g., phenethylamine). | rsc.orgacs.org |

Medicinal Chemistry and Pharmacological Investigations of 5,6,7,8 Tetrahydroquinolin 5 Amine

Structure-Activity Relationship (SAR) Studies of 5,6,7,8-Tetrahydroquinolin-5-amine and its Analogs

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound and its derivatives, these studies have been instrumental in elucidating the structural requirements for various pharmacological effects.

Influence of Substituents on Biological Activity

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents. The nature, position, and stereochemistry of these substituents play a critical role in determining the potency and selectivity of the compounds.

For instance, in the development of antimicrobial agents, the hydrophilic-hydrophobic balance of amphiphilic tetrahydroquinoline derivatives is a key determinant of their activity. nih.gov Studies have shown that the length of an alkyl chain attached to the tetrahydroquinoline core affects the minimum inhibitory concentration (MIC), with longer chains generally leading to lower MIC values. nih.gov However, this is not a simple linear relationship, as excessively long chains can lead to poor solubility and a decrease in activity. nih.gov

In the context of anticancer agents, the substitution pattern on the 8-amino-quinoline scaffold has been explored for antiproliferative activity. nih.gov For example, a series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives were synthesized and tested against various cancer cell lines. nih.gov The stereochemistry of these compounds was found to be a critical factor, with pure enantiomers exhibiting different levels of biological effect. nih.gov

Furthermore, modifications to the 8-benzylidene-5,6,7,8-tetrahydroquinolines, which initially showed antiulcer activity, led to the discovery of compounds with potent anti-inflammatory properties. nih.gov This was achieved by replacing the benzylidene linkage with other spacer groups and by altering the size of the cycloalkyl ring. nih.gov Shifting the substituent from the cycloalkyl ring to the 2-position of the pyridine (B92270) ring also resulted in active anti-inflammatory compounds. nih.gov

The following table summarizes the influence of different substituents on the biological activity of tetrahydroquinoline derivatives:

| Scaffold | Substituent/Modification | Biological Activity | Key Findings |

| Tetrahydroquinoline | Hydrophobic alkyl chains and a cationic guanidine (B92328) moiety | Antimicrobial | Amphiphilic nature is crucial for membrane-targeting activity. nih.gov |

| 2-Methyl-5,6,7,8-tetrahydroquinoline | 8-amino substitution | Antiproliferative | Stereochemistry significantly impacts biological effect. nih.gov |

| 8-Benzylidene-5,6,7,8-tetrahydroquinoline | Replacement of CH linkage, ring size variation, and substituent position | Anti-inflammatory | Moving the substituent to the 2-position of the pyridine ring yielded potent compounds. nih.gov |

Conformational Restriction and Fragment Growth Strategies in Drug Design

Conformational restriction is a powerful strategy in medicinal chemistry used to enhance the potency and selectivity of a drug candidate by reducing the number of possible conformations it can adopt. nih.gov This approach aims to lock the molecule in its bioactive conformation, which is the specific three-dimensional arrangement required for optimal interaction with its biological target. nih.gov

In the design of microtubule targeting agents, the strategy of conformational restriction was applied to 5,6,7,8-tetrahydrobenzo nih.govontosight.aithieno[2,3-d]pyrimidine derivatives. mdpi.com By incorporating a tetrahydroquinoline ring, the rotation around a key bond was restricted. mdpi.com However, in this particular case, the conformationally restricted analog was found to be less potent than its more flexible counterpart, suggesting that the restriction was detrimental to its biological activity. mdpi.com This highlights that the success of conformational restriction is highly dependent on the specific target and the nature of the conformational change.

Fragment growth is another drug design strategy where a small, weakly binding fragment is gradually built upon to create a more potent and selective ligand. This approach allows for a more systematic exploration of the binding pocket of a target protein. While specific examples of fragment growth strategies starting from this compound were not detailed in the provided search results, the general principle is widely applicable in medicinal chemistry.

Target Identification and Mechanism of Action Studies

Understanding the specific molecular targets and the mechanism by which a compound exerts its therapeutic effect is fundamental to drug development. For this compound and its derivatives, research has identified several key targets and mechanisms of action.

Interactions with Enzymes and Receptors

Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold have been shown to interact with a variety of enzymes and receptors. For instance, some quinoline (B57606) derivatives have demonstrated the ability to inhibit enzymes involved in disease pathways. ontosight.ai The nitrogen-containing heterocyclic structure of these compounds allows for diverse functionalization, enabling the creation of molecules that can interact with specific biological targets such as enzymes and DNA. chemimpex.comontosight.ai

In the context of cancer, the chemokine receptor CXCR4, which is expressed on the surface of many cancer cell types, has been identified as a target. nih.gov The (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold has been recognized as a privileged structure for developing CXCR4 antagonists, which can inhibit cancer progression. nih.gov

Furthermore, tetrahydroquinoline/4,5-dihydroisoxazole hybrids have been investigated as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), an ABC transporter associated with multidrug resistance in cancer. nih.gov These compounds were found to stimulate the ATPase activity of ABCG2, suggesting a direct interaction with the transporter. nih.gov

Lysine-Specific Demethylase 1 (LSD1) Inhibition by 5-Aminotetrahydroquinoline Derivatives

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that plays a crucial role in gene regulation through the demethylation of histones. acs.orgacs.org Overexpression of LSD1 is associated with various cancers, making it an attractive therapeutic target. rsc.orgnih.gov

A series of 5-aminotetrahydroquinoline-based derivatives have been designed and synthesized as inhibitors of LSD1. acs.org These inhibitors are designed to act on a specific aspartate residue (Asp375) within the active site of the enzyme. acs.org The discovery of these novel inhibitors, some of which are based on the tranylcypromine (B92988) (TCPA) scaffold, has led to the development of orally active antitumor agents. acs.orgnih.gov

The following table presents data on some 5-aminotetrahydroquinoline-based LSD1 inhibitors:

| Compound | Target | Mechanism | Significance |

| 5-Aminotetrahydroquinoline derivatives | Lysine-Specific Demethylase 1 (LSD1) | Inhibition of demethylase activity by interacting with Asp375 | Potential as orally active antitumor agents. acs.org |

| Tranylcypromine (TCPA) derivatives | KDM1A/LSD1 | Potent inhibition of clonogenic potential of acute leukemia cell lines | Shows selectivity versus MAO A and inhibits colony formation in human leukemia cells. acs.org |

Membrane-Targeting Mechanisms of Antimicrobial Tetrahydroquinoline Amphiphiles

The rise of drug-resistant pathogens has created an urgent need for new antibiotics with novel mechanisms of action. nih.gov Amphiphilic tetrahydroquinoline derivatives have emerged as a promising class of membrane-targeting antimicrobials. nih.gov These molecules are designed as small-molecule-based antimicrobial peptidomimetics. nih.gov

The mechanism of action of these amphiphiles involves a detergent-like effect on the cell membrane. nih.gov The cationic part of the molecule, often a guanidine moiety, interacts electrostatically with the negatively charged bacterial membrane. nih.govnih.gov Subsequently, the hydrophobic alkyl chain penetrates the lipid bilayer, leading to membrane disruption, leakage of intracellular contents, and ultimately, cell death. nih.govnih.gov This rapid, membrane-targeting action is advantageous as it is less likely to induce the development of drug resistance. nih.gov

Studies have identified lead compounds with a tetrahydroquinoline core, a hydrophobic alkyl chain (such as n-nonyl or isoprenyl), and a cationic guanidine group that exhibit potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Importantly, these compounds have shown low hemolytic activity and cytotoxicity, indicating a degree of selectivity for microbial membranes over mammalian cell membranes. nih.gov

Preclinical Pharmacological Evaluation

The preclinical assessment of this compound and its derivatives has unveiled significant pharmacological potential, primarily through a combination of targeted in vitro assays and subsequent in vivo efficacy models.

The 5,6,7,8-tetrahydroquinoline scaffold is a core component of various synthetic analogues evaluated for a range of biological activities. nih.gov In vitro studies have been crucial in identifying the therapeutic potential of compounds derived from this structure. For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones, structurally related to the natural cholinesterase inhibitor huperzine A, were designed and synthesized as potential agents for treating Alzheimer's disease. nih.gov These compounds were shown to inhibit acetylcholinesterase in vitro. nih.gov

Furthermore, derivatives of the closely related 8-amino-5,6,7,8-tetrahydroquinoline scaffold have demonstrated significant antiproliferative activity. nih.gov In one study, a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested against a panel of human cancer cell lines. researchgate.net Specific compounds from this series, notably 3a, 5a, and 2b, showed promising IC50 values against the entire panel, which included human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), and ovarian carcinoma (A2780), among others. researchgate.net The most active of these, (R)-5a, was found to disrupt the cell cycle, induce depolarization of the mitochondrial membrane, and increase cellular reactive oxygen species (ROS) production in A2780 ovarian cancer cells. researchgate.net Other research has focused on developing pyrazolo quinoline derivatives, with one such compound exhibiting high potential and a strong apoptotic effect across three different cancer cell lines. nih.gov

The table below summarizes key in vitro findings for various derivatives.

| Derivative Class | Assay Type | Target/Cell Line | Key Finding |

| 5-Amino-5,6,7,8-tetrahydroquinolinones | Enzyme Inhibition | Acetylcholinesterase | Demonstrated inhibitory activity, suggesting potential for Alzheimer's treatment. nih.gov |

| 8-Substituted 2-methyl-tetrahydroquinolines | Antiproliferative | CEM, HeLa, A2780, HT-29, MSTO-211H | Certain enantiomers showed significant cytotoxic effects and induced apoptosis. researchgate.net |

| Pyrazolo[3,4-b]quinoline derivatives | Anticancer Screening | Multiple human cancer cell lines | Compound 15 identified as a promising anticancer agent with a strong apoptotic effect. nih.gov |

| 4-Substituted-tetrahydrobenzo nih.govepa.govthieno pyrimidines | Microtubule Depolymerization | Tubulin | Compound 4 was ~7-fold more potent than the lead compound in depolymerization assays. mdpi.com |

Following promising in vitro results, select derivatives have been advanced to in vivo models to assess their efficacy in a biological system. The 5-amino-5,6,7,8-tetrahydroquinolinone series, which demonstrated acetylcholinesterase inhibition in vitro, was tested for its ability to reverse memory impairment in a passive avoidance paradigm. nih.gov Many of these compounds were found to be active in vivo, successfully reversing a scopolamine-induced deficit in 24-hour memory in the animal model. nih.gov In a separate study, a derivative of 5,6,7,8-tetrahydrobenzo nih.govepa.govthieno[2,3-d]pyrimidine, compound 4 , demonstrated statistically significant antitumor effects in a murine MDA-MB-435 xenograft model. mdpi.com

The 5,6,7,8-tetrahydroquinoline scaffold has been investigated for its potential in creating compounds with antimicrobial properties. chemimpex.com Some derivatives have shown activity against bacterial targets, including DNA gyrase and methionyl tRNA synthetase, which are important targets for treating infections caused by Gram-positive bacteria resistant to conventional antibiotics. researchgate.net

Research has led to the synthesis of novel pyrimido[4,5-b]quinolone derivatives from tetrahydroquinolinecarbonitriles, which were subsequently tested for antimicrobial activity. researchgate.net Similarly, the development of new 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has been pursued, with molecular docking studies indicating a high binding affinity for essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov This suggests these compounds may be promising candidates for the development of new antitubercular agents. nih.gov

Drug Discovery and Development Potential

The unique heterocyclic structure of this compound makes it a valuable building block in medicinal chemistry and drug discovery. chemimpex.com

This compound and its isomers serve as key intermediates or "privileged scaffolds" for the development of novel therapeutic agents. nih.govchemimpex.com The core structure is a versatile foundation that allows for diverse functionalization, enabling the creation of tailored compounds for specific biological targets. chemimpex.com

For example, the (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold was identified as a privileged structure for developing novel compounds targeting the CXCR4 chemokine receptor, which is expressed in many cancer cell types. nih.gov This insight was derived from the potent CXCR4 antagonist AMD11070. nih.gov The design of 5-amino-5,6,7,8-tetrahydroquinolinones was inspired by the structure of the natural product huperzine A, demonstrating a strategy of using natural lead compounds to guide synthetic efforts. nih.gov The process often involves creating small libraries of derivatives, such as the 8-substituted 2-methyl-5,6,7,8-tetrahydroquinolines, to explore structure-activity relationships and identify compounds with enhanced potency or improved pharmacological profiles. nih.govresearchgate.net Chiral derivatives of 8-amino-5,6,7,8-tetrahydroquinoline are also employed as ligands in metal complexes, further expanding their application in developing targeted therapies. mdpi.com

The utility of this compound and related compounds in pharmaceutical development is contingent upon efficient and scalable synthetic routes. The compound serves as a crucial building block in the synthesis of complex organic molecules and various pharmaceuticals. chemimpex.com

Various synthetic methodologies have been developed. Patents describe multi-step procedures, for instance, converting a substituted 5,6,7,8-tetrahydroquinoline to an 8-oximino derivative, followed by reduction to yield the 8-amino compound. google.com More advanced and efficient methods have also been explored. One-pot, four-component tandem reactions have been developed for the synthesis of substituted 5,6,7,8-tetrahydroquinolines with moderate to good yields. researchgate.net For the synthesis of chiral derivatives, a key step has been the dynamic kinetic resolution of the precursor 5,6,7,8-tetrahydroquinolin-8-ol, carried out by lipase (B570770) enzymes, which overcomes issues associated with traditional resolution methods. mdpi.com Furthermore, novel routes using α-aminoamidines for the synthesis of related 5,6,7,8-tetrahydroquinazolines have been reported, characterized by mild conditions and excellent yields, which is an advancement over existing procedures. nih.gov The availability of such diverse and improving synthetic strategies enhances the potential for large-scale production required for pharmaceutical applications.

Challenges in Selectivity and Drug Resistance Mitigation

The development of therapeutic agents based on the this compound scaffold is met with significant challenges, primarily concerning target selectivity and the circumvention of drug resistance mechanisms. Addressing these hurdles is critical for the translation of these promising compounds into clinically effective therapies.

A primary challenge in the development of kinase inhibitors derived from this scaffold lies in achieving high selectivity for the intended target kinase over other structurally similar kinases. The human kinome is extensive, and off-target inhibition can lead to undesirable effects. For instance, derivatives of this compound have been explored as inhibitors of the Janus kinase (JAK) family, which includes JAK1, JAK2, JAK3, and TYK2. googleapis.comgoogle.comgoogle.com Each JAK kinase is associated with distinct cytokine receptor signaling pathways. google.com Consequently, a lack of selectivity among these family members can result in unintended immunological consequences. The design of specific inhibitors is therefore crucial, with research focused on exploiting subtle differences in the ATP-binding sites of the various JAK proteins. google.com

Similar selectivity challenges are observed in the development of inhibitors for other protein families. For example, in the creation of Axl inhibitors, selectivity against the closely related Mer tyrosine kinase is a significant hurdle. nih.gov Both are members of the TAM (Tyro3-Axl-Mer) family, and dual inhibition can lead to off-target toxicities. nih.gov

Furthermore, when targeting protein-protein interactions, such as with WD repeat-containing protein 5 (WDR5), optimizing the core structure of this compound derivatives is essential to enhance potency and improve physicochemical properties for better drug-likeness. researchgate.netnih.gov

Table 1: Protein Targets and Selectivity Challenges for this compound Derivatives

| Target Protein/Family | Associated Disease/Process | Selectivity Challenge | References |

| Janus Kinases (JAK) | Myeloproliferative diseases, inflammation | Achieving selectivity among JAK1, JAK2, JAK3, and TYK2 to avoid off-target effects. | googleapis.comgoogle.comgoogle.com |

| WD Repeat-Containing Protein 5 (WDR5) | Cancer (e.g., MLL-rearranged leukemia, MYC-driven tumors) | Optimizing the bicyclic core for improved potency, oral bioavailability, and favorable physicochemical properties. | researchgate.netnih.govgoogle.com |

| B-cell lymphoma 6 (BCL6) | Leukemia (e.g., TKI-resistant Ph+ ALL) | Designing inhibitors for the BCL6 BTB protein-protein interaction domain to overcome resistance. | google.com |

The emergence of drug resistance is a major obstacle in cancer chemotherapy. The quinoline core, inherent in this compound, has become a privileged structure in the discovery of agents that can overcome these resistance mechanisms. nih.gov A prevalent form of resistance is multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govmdpi.com

Research has demonstrated that certain quinoline derivatives can act as P-gp inhibitors, thereby reversing MDR. mdpi.com For instance, the quinoline derivative 160a was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting P-gp-mediated drug efflux. mdpi.com Another derivative, S4, was found to kill doxorubicin-resistant T-lymphoblastic leukemia cells, suggesting its potential as a therapeutic agent against drug-resistant cancers. nih.gov The mechanism often involves inducing apoptosis through the generation of reactive oxygen species (ROS) in the resistant cells. nih.gov

Derivatives of this compound are also being investigated to target signaling pathways that contribute to acquired resistance. Overexpression of BCL6, for example, has been identified as a resistance mechanism in the treatment of BCR-ABL1-positive leukemia with tyrosine kinase inhibitors (TKIs). google.com Developing inhibitors based on the this compound scaffold that target BCL6 could provide a therapeutic strategy to overcome this specific type of resistance. google.com

Table 2: Quinoline Derivatives in Drug Resistance Mitigation

| Compound/Derivative Class | Type of Resistance | Mechanism of Action | References |

| Quinoline Derivative (160a) | Multidrug Resistance (MDR) via P-glycoprotein (P-gp) | Reverses MDR by inhibiting P-gp-mediated drug efflux. | mdpi.com |

| Quinoline Derivative (S4) | Doxorubicin Resistance | Induces apoptosis in resistant cells through the generation of reactive oxygen species (ROS). | nih.gov |

| This compound based BCL6 Inhibitors | Tyrosine Kinase Inhibitor (TKI) Resistance | Targets BCL6 overexpression, a known resistance mechanism to TKIs in leukemia. | google.com |

Compound and Chemical Names

| Name |

| This compound |

| 160a |

| Anlotinib |

| Bosutinib |

| Lenvatinib |

| Neratinib |

| S4 |

| (R)-N-((S)-3-methoxy-5,6,7,8-tetrahydroquinolin-5-yl)-2-methylpropane-2-sulfinamide |

| (S)-3-Methoxy-5,6,7,8-tetrahydroquinolin-5-amine hydrochloride |

| 2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide (B32628) |

| C16 |

| C40 |

| ER-001259851-000 |

| MS67 |

| Tetrahydroquinoline |

Advanced Research Applications and Future Directions

Computational Chemistry and Molecular Modeling for 5,6,7,8-Tetrahydroquinolin-5-amine

Computational tools are increasingly pivotal in modern chemistry, providing insights that guide experimental work. For this compound, these methods are crucial for predicting its behavior and interactions at a molecular level.

Prediction of Biological Target Interactions

Computational approaches are instrumental in identifying potential biological targets for derivatives of 5,6,7,8-tetrahydroquinoline (B84679). In silico methods, including molecular docking and dynamics studies, have been employed to evaluate the interactions of these compounds with key biological molecules. For instance, studies have shown that tetrahydroquinoline derivatives can exhibit significant cytotoxic activity against various cancer cell lines, including human colon carcinoma (HT-29), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). researchgate.net The prediction of these interactions helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its receptor.

In the context of 5,6,7,8-tetrahydroquinoline derivatives, docking studies have been instrumental in identifying potential lead compounds for various therapeutic targets. For example, docking studies of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles into the catalytic site of p38 mitogen-activated protein kinase (MAPK) helped in identifying potential anti-inflammatory agents. researchgate.net Similarly, molecular docking has been used to screen 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives against essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), revealing high binding affinities and suggesting them as promising candidates for developing new antitubercular drugs. nih.govnih.govdntb.gov.ua

Furthermore, molecular modeling of tetrahydroquinoline/4,5-dihydroisoxazole hybrids has suggested that these compounds can inhibit the breast cancer resistance protein (BCRP/ABCG2) by binding to specific sites on the transporter. nih.gov These computational predictions provide a rationale for the observed biological activities and guide the design of more potent and selective inhibitors.

| Compound Class | Target | Predicted Activity | Computational Method |

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAPK | Anti-inflammatory | Molecular Docking |

| 5,6,7,8-Tetrahydroquinazoline derivatives | M. tuberculosis DHFR | Antitubercular | Molecular Docking |

| Tetrahydroquinoline/4,5-dihydroisoxazole hybrids | BCRP/ABCG2 | Cancer resistance inhibition | Molecular Docking & Dynamics |

| Quinoline-based Schiff base | HIV-1 Integrase | Anti-HIV | Molecular Docking & Dynamics |

Development of Novel Ligands and Catalysts Based on Aminotetrahydroquinoline Scaffolds

The aminotetrahydroquinoline scaffold is a valuable structural motif for the design of novel ligands and catalysts, particularly in the field of asymmetric synthesis.

Chiral Diamines as Ligands in Asymmetric Catalysis

Chiral vicinal diamines are of great interest in synthetic chemistry as they are components of many chiral catalysts. sigmaaldrich.com The development of new chiral ligands is crucial for achieving high stereocontrol in metal-catalyzed reactions. researchgate.net

Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as chiral diamine ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. nih.govmdpi.com For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. nih.govmdpi.com Although the enantiomeric excesses were modest in some cases, these studies demonstrate the potential for the rational design of new chiral catalysts based on the aminotetrahydroquinoline scaffold. nih.gov

The quinoline (B57606) scaffold itself has been recognized for its utility in catalysis. nih.gov Novel Schiff base ligands containing the quinoline moiety and their copper complexes have been shown to be effective catalysts for the synthesis of chiral benzimidazoles. nih.govnih.govresearchgate.net

Applications Beyond Medicinal Chemistry

The versatility of the 5,6,7,8-tetrahydroquinoline scaffold extends beyond medicinal chemistry into the realm of materials science.

Materials Science Applications

5,6,7,8-Tetrahydroquinoline (THQ) and its derivatives show potential for applications in materials science. nbinno.com Specifically, they are being investigated for the development of organic semiconductors and optoelectronic devices due to their promising electronic and photophysical properties. nbinno.com These properties make them suitable for use in technologies such as organic light-emitting diodes (OLEDs) and organic solar cells. nbinno.com The unique structure and reactivity of the THQ scaffold make it a valuable building block for creating novel materials with tailored electronic and optical characteristics. nbinno.com

Agrochemicals

While direct, extensive research on the application of this compound in agrochemicals is not widely documented, the broader class of tetrahydroquinoline derivatives is recognized for its potential in agricultural compounds. nih.gov The structural motifs present in tetrahydroquinolines are considered privileged in the development of biologically active molecules, a principle that extends from pharmaceuticals to agrochemicals. The exploration of this compound derivatives as potential herbicides, fungicides, or insecticides represents a promising, yet underexplored, avenue of research. The synthesis of novel derivatives from this scaffold could lead to the discovery of new agrochemical agents with improved efficacy and environmental profiles. A patent has described 8-amino-5,6,7,8-tetrahydroquinoline derivatives as intermediates for compounds with potential anti-ulcer activity, showcasing the versatility of this chemical family. google.com

Emerging Research Areas for this compound

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. nih.gov This approach is employed to enhance potency, improve selectivity, reduce toxicity, and optimize the pharmacokinetic profile of lead compounds. nih.gov The tetrahydroquinoline scaffold, including this compound, is a prime candidate for bioisosteric modifications.

Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large numbers of diverse compounds, known as chemical libraries. nih.gov This high-throughput approach is particularly well-suited for exploring the chemical space around a privileged scaffold like 5,6,7,8-tetrahydroquinoline.

By systematically introducing a variety of substituents at different positions on the this compound molecule, researchers can generate a vast library of related compounds. nih.govresearchgate.net This can be achieved through techniques like solid-phase synthesis, where the scaffold is attached to a resin and subsequently reacted with a series of building blocks. nih.gov The resulting library can then be screened for biological activity against various targets, accelerating the identification of promising lead compounds. nih.govresearchgate.net A study on 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives demonstrated the synthesis of a small library to test for antiproliferative activity against several cancer cell lines. nih.gov

Table 1: Synthesis of a Library of 2-Methyl-5,6,7,8-tetrahydroquinoline Derivatives This table is based on data from a study on related compounds and illustrates the principle of library synthesis.

| Compound ID | Starting Material | Reaction Type | Resulting Derivative |

| 1a-6a | 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) | Schiff base formation | (E)-2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)imino)methyl)phenol and others |

| 1b-6b | Schiff bases (from 1a-6a) | Reduction of imine | 2-methyl-6-(((2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)phenol and others |

Data adapted from a study on 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives to illustrate combinatorial approaches. nih.gov

Future Perspectives in Tetrahydroquinoline Research

A critical aspect of drug development is ensuring that a new therapeutic agent is both selective for its intended target and has an acceptable toxicity profile. While the tetrahydroquinoline scaffold is found in many biologically active compounds, careful optimization is often required to minimize off-target effects and potential toxicity. acs.org For instance, some tetrahydroquinoline derivatives have shown cardiotoxic potential in preclinical studies, highlighting the need for thorough safety assessments. acs.org

Future research on this compound and its derivatives will need to focus on structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies. By systematically modifying the structure and evaluating the resulting changes in biological activity and toxicity, researchers can design compounds with improved therapeutic windows. For example, understanding how different substituents on the quinoline ring affect interactions with various receptors and enzymes can guide the development of more selective drugs. ontosight.ai

The versatility of the tetrahydroquinoline scaffold suggests that this compound could be a starting point for the discovery of drugs with novel mechanisms of action. Research has already shown that tetrahydroquinoline derivatives possess a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. ontosight.ai

Emerging areas of investigation include the potential of these compounds as neuroprotective agents and modulators of various signaling pathways. smolecule.com For example, derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have shown antiproliferative effects and the ability to induce mitochondrial membrane depolarization in cancer cells. smolecule.com Future studies could focus on identifying new biological targets for this compound derivatives through techniques like high-throughput screening and target-based drug design. The synthesis and evaluation of new libraries of compounds based on this scaffold will be crucial in uncovering its full therapeutic potential. nih.govresearchgate.net

Table 2: Investigated Biological Activities of Tetrahydroquinoline Derivatives

| Biological Activity | Target/Mechanism | Example Compound Class |